molecular formula C4H6KNO4 B1143827 Dipotassium 2-aminobutanedioate CAS No. 14434-35-6

Dipotassium 2-aminobutanedioate

Cat. No.: B1143827
CAS No.: 14434-35-6
M. Wt: 171.19 g/mol
InChI Key: TXXVQZSTAVIHFD-UHFFFAOYSA-M
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Description

Dipotassium 2-aminobutanedioate, also known as dipotassium aspartate, is a chemical compound with the molecular formula C4H10KNO5. It is a white crystalline solid that is typically alkaline in solution. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dipotassium 2-aminobutanedioate typically involves the neutralization of aspartic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, followed by crystallization to obtain the pure compound. The general reaction can be represented as:

Aspartic Acid+2KOHDipotassium 2-aminobutanedioate+2H2O\text{Aspartic Acid} + 2 \text{KOH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} Aspartic Acid+2KOH→Dipotassium 2-aminobutanedioate+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The crystallized product is then dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Dipotassium 2-aminobutanedioate can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo-compounds.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-compounds, while reduction can produce amine derivatives .

Scientific Research Applications

Dipotassium 2-aminobutanedioate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Dipotassium glycyrrhizinate
  • Dipotassium hydrogen phosphate
  • Dipotassium oxalate

Comparison: Dipotassium 2-aminobutanedioate is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Compared to other dipotassium salts, it has a higher affinity for metal ions and a broader range of applications in both scientific research and industrial processes .

Properties

CAS No.

14434-35-6

Molecular Formula

C4H6KNO4

Molecular Weight

171.19 g/mol

IUPAC Name

potassium;2-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

TXXVQZSTAVIHFD-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]

Isomeric SMILES

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.[K+]

Related CAS

923-09-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
dipotassium DL-aspartate

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